molecular formula C16H29NO2PbS B12686825 Lead, tripropyl-p-tolylsulfonamido- CAS No. 102613-50-3

Lead, tripropyl-p-tolylsulfonamido-

Cat. No.: B12686825
CAS No.: 102613-50-3
M. Wt: 507 g/mol
InChI Key: GNJBZWAHEQMOJF-UHFFFAOYSA-N
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Description

Lead, tripropyl-p-tolylsulfonamido- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a lead atom coordinated with tripropyl and p-tolylsulfonamido groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of lead, tripropyl-p-tolylsulfonamido- typically involves the reaction of lead salts with tripropylamine and p-toluenesulfonamide. The reaction conditions often include:

    Solvent: Organic solvents such as dichloromethane or toluene.

    Temperature: Moderate temperatures ranging from 25°C to 60°C.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Lead, tripropyl-p-tolylsulfonamido- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of lead oxides and other by-products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lead metal and reduced organic fragments.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamido group, forming new compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

Lead, tripropyl-p-tolylsulfonamido- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex lead-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of specialized materials, such as lead-based catalysts and stabilizers for polymers.

Mechanism of Action

The mechanism of action of lead, tripropyl-p-tolylsulfonamido- involves its interaction with biological molecules. The sulfonamido group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The lead atom can also interact with cellular components, causing toxicity and cellular damage.

Comparison with Similar Compounds

Lead, tripropyl-p-tolylsulfonamido- can be compared with other sulfonamides and lead-containing compounds:

    Sulfanilamide: A well-known antibacterial sulfonamide that inhibits folic acid synthesis in bacteria.

    Lead acetate: A lead-containing compound used in various industrial applications, including as a mordant in dyeing processes.

    Tripropylamine: An amine that can be used as a building block in the synthesis of various organic compounds.

The uniqueness of lead, tripropyl-p-tolylsulfonamido- lies in its combination of lead and sulfonamido groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

102613-50-3

Molecular Formula

C16H29NO2PbS

Molecular Weight

507 g/mol

IUPAC Name

4-methyl-N-tripropylplumbylbenzenesulfonamide

InChI

InChI=1S/C7H8NO2S.3C3H7.Pb/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-3-2;/h2-5H,1H3,(H-,8,9,10);3*1,3H2,2H3;/q-1;;;;+1

InChI Key

GNJBZWAHEQMOJF-UHFFFAOYSA-N

Canonical SMILES

CCC[Pb](CCC)(CCC)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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